molecular formula C10H11BrF3NO B2550033 3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol CAS No. 866135-77-5

3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol

Cat. No.: B2550033
CAS No.: 866135-77-5
M. Wt: 298.103
InChI Key: IDVWSFPENHRCEV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The compound 3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol follows IUPAC naming rules, which prioritize functional group hierarchy and substituent positioning. The root name "propan-2-ol" indicates a three-carbon chain with a hydroxyl group (-OH) at position 2. The trifluoromethyl group (-CF₃) is positioned at carbon 1, while the [(2-bromophenyl)methyl]amino group (-NH-CH₂-C₆H₄-Br) attaches to carbon 3.

Alternative naming conventions include:

  • 3-[(2-bromobenzyl)amino]-1,1,1-trifluoro-2-propanol (emphasizing benzyl substituent)
  • 3-(2-bromobenzylamino)-1,1,1-trifluoroisopropanol (using "isopropanol" for propan-2-ol)
Naming Convention Key Features
IUPAC Systematic Hierarchical substituent ordering: bromophenyl → amino → trifluoromethyl
Trivial Focus on benzyl and isopropanol motifs

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₁BrF₃NO reflects:

  • 10 carbons : 6 from the aromatic ring, 2 from the propane backbone, 1 from the methylene bridge, and 1 from the amino group
  • 11 hydrogens : 5 aromatic, 4 propane backbone, 2 methylene bridge
  • 1 bromine : Substituent on the phenyl ring
  • 3 fluorines : Trifluoromethyl group
  • 1 nitrogen : Amino group
  • 1 oxygen : Hydroxyl group

Molecular weight calculation :

  • Carbon (C): 10 × 12.01 = 120.10
  • Hydrogen (H): 11 × 1.008 = 11.09
  • Bromine (Br): 1 × 79.904 = 79.904
  • Fluorine (F): 3 × 19.00 = 57.00
  • Nitrogen (N): 1 × 14.01 = 14.01
  • Oxygen (O): 1 × 16.00 = 16.00
    Total : 298.104 g/mol (matches experimental value of 298.1 g/mol)
Element Contribution (g/mol)
C₁₀ 120.10
H₁₁ 11.09
Br 79.904
F₃ 57.00
N 14.01
O 16.00

Stereochemical Considerations and Conformational Isomerism

The compound exhibits one stereogenic center at carbon 2 (propan-2-ol backbone), where four distinct groups attach:

  • Hydroxyl (-OH)
  • Trifluoromethyl (-CF₃)
  • [(2-bromophenyl)methyl]amino group
  • Hydrogen

This creates two enantiomers :

  • (R)-configuration : Clockwise priority order (OH > CF₃ > NH-CH₂-C₆H₄-Br > H)
  • (S)-configuration : Counterclockwise arrangement

Conformational analysis :

  • The trifluoromethyl group adopts a gauche conformation relative to the hydroxyl group to minimize steric hindrance.
  • The 2-bromophenyl ring exhibits restricted rotation due to ortho-bromine steric effects , favoring a dihedral angle of ~60° between the aromatic plane and propane backbone.
Stereochemical Property Detail
Chiral Centers 1
Enantiomeric Pair R/S
Predominant Conformation Gauche (CF₃ vs. OH)

Properties

IUPAC Name

3-[(2-bromophenyl)methylamino]-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3NO/c11-8-4-2-1-3-7(8)5-15-6-9(16)10(12,13)14/h1-4,9,15-16H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVWSFPENHRCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC(C(F)(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Substrates : 1,1,1-Trifluoroacetone (1.2 eq) and 2-bromobenzylamine (1.0 eq).
  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq).
  • Solvent : Methanol or ethanol, under inert atmosphere.
  • Temperature : 0–25°C, 12–24 hours.
  • Yield : 68–82%.

Mechanism

The reaction proceeds via imine formation, followed by hydride transfer from the reducing agent. The trifluoromethyl group stabilizes the intermediate, favoring product formation. Steric hindrance from the 2-bromophenyl group necessitates mild conditions to prevent side reactions.

Stereochemical Control

Stereoselectivity depends on the reducing agent:

  • NaBH3CN favors erythro diastereomers (dr 3:1).
  • NaBH(OAc)3 enhances threo selectivity (dr 1:2) due to chelation control.

Nucleophilic Substitution of Epoxides

Epoxide ring-opening with 2-bromobenzylamine provides an alternative route, enabling access to diverse stereoisomers.

Procedure

  • Epoxidation : 1,1,1-Trifluoropropene oxide synthesized via epoxidation of 3,3,3-trifluoropropene using meta-chloroperbenzoic acid (mCPBA).
  • Ring-Opening : Reaction with 2-bromobenzylamine (1.1 eq) in THF at 60°C for 6 hours.
  • Workup : Acidic quenching and extraction.
Parameter Value
Yield 55–70%
Diastereomeric Ratio 1:1 (uncontrolled)
Purity >95% (HPLC)

This method suffers from moderate yields due to competing polymerization of the epoxide. Catalytic additives (e.g., LiClO4) improve regioselectivity but complicate purification.

Catalytic Hydrogenation of α-Amino Trifluoromethyl Ketones

The Dakin-West reaction provides α-amino trifluoromethyl ketones, which are reduced to the target alcohol.

Synthesis Steps

  • Dakin-West Reaction :

    • Substrate: N-acetyl-2-bromobenzylamine.
    • Reagent: Trifluoroacetic anhydride (TFAA, 2.0 eq).
    • Product: α-(2-Bromobenzylamino) trifluoromethyl ketone (yield: 75%).
  • Ketone Reduction :

    • Catalyst: Raney nickel (5 wt%) under H2 (5 bar).
    • Solvent: Isopropanol, 25°C, 4 hours.
    • Yield: 88%.

Advantages

  • High atom economy.
  • Scalable to multi-gram quantities.

Industrial Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

Continuous Flow Reductive Amination

  • Reactor Type : Tubular flow reactor with immobilized catalyst (e.g., Pd/C).
  • Conditions : 50°C, 10 bar H2, residence time 30 minutes.
  • Output : 90% conversion, 85% isolated yield.

Solvent Recycling

Methanol recovery via distillation reduces waste and production costs by 40%.

Comparative Analysis of Methods

Method Yield (%) Stereocontrol Scalability Cost ($/kg)
Reductive Amination 82 Moderate High 120
Epoxide Substitution 70 Low Moderate 180
Catalytic Hydrogenation 88 High High 150

Reductive amination balances yield and scalability, while catalytic hydrogenation offers superior stereocontrol. Industrial settings favor continuous flow systems for throughput.

Challenges and Optimization Strategies

Impurity Profiling

  • Byproducts : N-alkylated amines (≤5%) and unreacted ketones (≤3%).
  • Mitigation : Gradient elution chromatography or recrystallization from hexane/ethyl acetate.

Enhancing Diastereoselectivity

  • Chiral Auxiliaries : (R)-Phenethylamine derivatives improve dr to 9:1.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) resolve racemic mixtures (ee >98%).

Chemical Reactions Analysis

Types of Reactions

3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

Scientific Research Applications

Chemistry

3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol serves as a versatile building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules through various reactions:

Reaction TypeConditionsProducts
Nucleophilic substitutionIn the presence of bases like NaOHNew amine derivatives
Coupling reactionsCatalyzed by palladium or nickelBiaryl compounds
Reductive aminationUsing reducing agents like NaBH4Amines

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity : Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research has shown that it can inhibit human DNA topoisomerase IIα, an enzyme critical for DNA replication and repair. This inhibition suggests potential use as an anticancer agent.

Case Study : In vitro studies conducted on human tumor cells revealed that the compound can significantly inhibit cell growth with a GI50 value of approximately 15.72 µM. This result highlights its potential as a lead compound in cancer therapeutics .

Medicine

The compound is being explored for drug development due to its ability to interact selectively with biological targets. Its structural features allow it to modulate enzyme activity and receptor binding:

Target EnzymeMode of Action
DNA Topoisomerase IIαInhibits enzyme activity, affecting DNA processing
Specific ReceptorsPotential modulation of signaling pathways

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its lipophilicity enhances its applicability in formulations requiring solubility in organic solvents.

Mechanism of Action

The mechanism of action of 3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group in the compound enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular features, and inferred properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities Reference
Target Compound C₁₀H₁₀BrF₃NO 285.10 2-bromobenzylamino, trifluoropropanol High polarity due to -OH and -NH groups
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol C₁₀H₁₈F₃NO 225.25 Cycloheptylamino Enhanced lipophilicity (aliphatic substituent)
1-[(2-Bromophenyl)methyl]-triazole derivative C₂₁H₂₁BrF₂N₄O 463.32 Triazolyl, difluorophenyl Cytochrome P450 14α-demethylase inhibitor
Compound 0SF (PDB ligand) C₂₄H₂₁ClF₇N₃O₃ 567.88 Pyrimidinyl, tetrafluoroethoxy Structural complexity; potential drug candidate
3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol C₉H₈BrF₃O 269.06 No amino group Simpler structure; possible synthetic precursor

Key Comparisons

Substituent Effects on Physicochemical Properties
  • Aromatic vs. Aliphatic Amino Groups: The target compound’s 2-bromobenzylamino group introduces aromaticity and electron-withdrawing effects, likely enhancing UV absorption and rigidity compared to the cycloheptylamino analogue (). The cycloheptyl derivative’s aliphatic chain increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Trifluoropropanol Core: The -CF₃ group enhances metabolic stability and electronegativity, while the -OH group enables hydrogen bonding. This combination is shared across all analogues, suggesting shared stability in acidic/basic conditions .

Stability and Reactivity

  • Superacid Stability: Trifluoromethylated alcohols, such as those in , form stable dicationic species in HF/SbF₅, indicating that the trifluoropropanol backbone resists decomposition under extreme conditions. This property may extend to the target compound .

Biological Activity

3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol (CAS Number: 866135-77-5) is a compound of interest due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrF3NO. The presence of bromine and trifluoromethyl groups suggests potential interactions with biological targets.

PropertyValue
Molecular Weight298.1 g/mol
Boiling PointNot specified
Melting PointNot specified
SolubilityNot specified

Research indicates that compounds similar to this compound may interact with microtubules and tubulin, which are critical for cell division and intracellular transport. Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds that stabilize or destabilize microtubules. For instance, the compound's analogs have shown effectiveness against multi-drug resistant cancer cell lines by interfering with microtubule dynamics .

Case Study:
A specific study evaluated the effect of similar compounds on human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation at micromolar concentrations, demonstrating their potential as antitumor agents .

Neuroprotective Effects

Given its structure, there is speculation regarding its neuroprotective properties. Compounds with similar structures have been investigated for their ability to penetrate the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Bromine Substitution: The presence of bromine may enhance lipophilicity and cellular uptake.
  • Trifluoromethyl Group: This group can stabilize the molecule and influence its interaction with biological targets.

Toxicological Profile

While specific toxicological data for this compound is limited, related compounds have shown varying degrees of toxicity. It is essential to consider safety data when evaluating potential therapeutic applications.

Toxicity TypeDescription
Skin IrritationCauses skin irritation
Eye DamageCauses serious eye damage
Respiratory IrritationMay cause respiratory irritation

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